N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-phenylbenzamide
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Overview
Description
N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-phenylbenzamide is a Schiff base compound, characterized by the presence of an azomethine group (-C=N-) which is formed by the condensation of an amine and a carbonyl compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-phenylbenzamide typically involves the condensation reaction between 2-hydroxybenzaldehyde and 4-aminobenzamide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 70-80°C for several hours until the formation of the Schiff base is complete. The product is then isolated by filtration and purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale condensation reactions using automated reactors to ensure consistent product quality and yield. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azomethine group to an amine group.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the compound.
Scientific Research Applications
Mechanism of Action
The biological activity of N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-phenylbenzamide is primarily attributed to its ability to form stable complexes with metal ions, which can interact with biological macromolecules. The azomethine group plays a crucial role in the coordination with metal ions, enhancing the compound’s biological activity. The compound can inhibit the activity of certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]furan-2-carboxamide
- N’-hydroxy-N-[(4-phenylphenyl)methylideneamino]heptanediamide
Uniqueness
N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-phenylbenzamide is unique due to its specific structural features, such as the presence of both hydroxyl and azomethine groups, which contribute to its distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and exhibit a wide range of biological activities sets it apart from other similar compounds.
Properties
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c23-19-9-5-4-8-18(19)14-21-22-20(24)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-14,23H,(H,22,24)/b21-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFQMQBREBVDGL-KGENOOAVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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